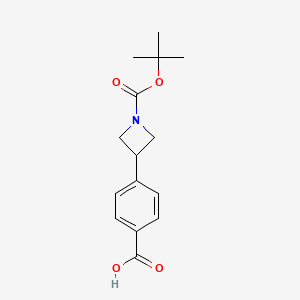

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Heterocyclic Amino Acid Synthesis

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid plays a crucial role in the synthesis of heterocyclic amino acids, such as the creation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate via [3+2] cycloaddition. This process highlights its importance in developing novel functionalized amino acids, confirmed through comprehensive spectroscopic experiments and analytical techniques (Dzedulionytė et al., 2021).

Building Blocks in Medicinal Chemistry

Protected 3-haloazetidines, derived from compounds like 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid, are recognized as versatile building blocks in medicinal chemistry. Their preparation on a gram-scale showcases their pivotal role in synthesizing high-value azetidine-3-carboxylic acid derivatives, underlining their significance in the pharmaceutical field (Ji et al., 2018).

Enantioselective Synthesis in Drug Development

The compound is instrumental in enantioselective synthesis routes that produce 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These pathways involve electrophilic attacks and highlight the compound's utility in creating β-analogues of aromatic amino acids, critical for drug development and synthesis of bioactive compounds (Arvanitis et al., 1998).

Innovative Scaffolds for Drug Discovery

The synthesis of 6-azaspiro[4.3]alkanes from four-membered-ring ketones, including N-Boc-azetidinone (Boc = tert-butoxycarbonyl), demonstrates the role of 4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid in creating new scaffolds for drug discovery. This innovative approach provides a foundation for developing novel therapeutic agents (Chalyk et al., 2017).

Polymorphic Transitions in Crystallography

The compound exhibits intriguing behaviors in crystallography, such as polymorphic transitions due to grinding. This property is essential for understanding the stability and form variability of pharmaceutical compounds, providing insights into the molecular and crystal structures crucial for drug formulation and stability studies (Konovalova et al., 2022).

Propiedades

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-8-12(9-16)10-4-6-11(7-5-10)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAAEHXZSKDOAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(tert-Butoxycarbonyl)azetidin-3-yl)benzoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2774461.png)

![N-[(1R,2R)-2-Aminocyclopropyl]acetamide;hydrochloride](/img/structure/B2774468.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2774469.png)